1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound characterized by its unique fused imidazole and pyridine ring system. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is CHClN, with a molecular weight of approximately 245.12 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility and stability in aqueous environments.
The compound is synthesized through various chemical methods, primarily focusing on optimizing yields for pharmaceutical applications. Research articles and patents provide insights into its synthesis, properties, and applications.
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride belongs to the class of imidazo-pyridine compounds. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves several steps:
Detailed synthetic routes have been documented in various studies. For example, one method outlines a three-step synthesis involving the conversion of amines to isocyanides followed by cyclization reactions to achieve the desired imidazo-pyridine structure .
The molecular structure of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride features:
The structural representation can be visualized using molecular modeling software or through computational chemistry methods that allow for an analysis of bond lengths and angles within the compound.
The chemical behavior of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride allows it to participate in various reactions:
Research indicates that these reactions are crucial for modifying the compound to enhance its biological activity or create analogs for further study .
The mechanism of action for 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves interaction with biological targets such as enzymes or receptors. It may function as an inhibitor or modulator within biochemical pathways relevant to disease states.
Studies have shown that compounds within this class can exhibit significant biological activities against various pathogens and may also serve as potential therapeutic agents in treating conditions like cancer or infectious diseases .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has several applications in scientific research:
The efficient construction of the tetrahydropyridine-fused imidazole core employs strategic multi-component reactions (MCRs) that enable atom-economical assembly under controlled conditions. A predominant approach involves the cyclization of appropriately substituted pyridine precursors with carbonyl sources or amines under reflux conditions. Histamine dihydrochloride serves as a foundational building block due to its inherent bifunctionality, reacting with aldehydes (such as paraformaldehyde) in aqueous media to initiate imidazole ring formation. This one-pot methodology facilitates the creation of the saturated 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine system through intramolecular cyclization, where the pendant amino group attacks electrophilic carbon centers generated in situ [8].
Temperature control proves critical for regioselectivity, with optimal yields (typically >75%) achieved at 80-100°C. Extended reaction durations (>12 hours) promote complete ring saturation while minimizing unwanted polymerization. Continuous flow reactors enhance scalability by improving heat/mass transfer, reducing reaction times by ~40% compared to batch processes. Post-cyclization, the tertiary nitrogen at position 1 remains available for subsequent functionalization—most critically, cyclopropane introduction [8].
Table 1: Key Reaction Parameters for Imidazo[4,5-c]pyridine Core Synthesis
Precursor | Cyclizing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Histamine dihydrochloride | Paraformaldehyde | H₂O | 95 | 14 | 78 |
3-Amino-4-picoline | Triethyl orthoformate | Ethanol | 80 | 10 | 82 |
4-Aminopyridine derivative | Glyoxal | Acetic acid | 100 | 8 | 68 |
Installation of the cyclopropyl moiety at the imidazole N1 position leverages either ring-opening of cyclopropanone equivalents or palladium-catalyzed C–N bond formation. In nucleophilic ring-opening strategies, activated cyclopropanes (e.g., cyclopropenone acetals) undergo regioselective attack by the imidazo[4,5-c]pyridine nitrogen. This SN₂-type reaction proceeds under mild Lewis acid catalysis (e.g., ZnCl₂), where ring strain drives reactivity. The approach efficiently delivers 1-cyclopropyl derivatives without requiring pre-functionalized partners, though competing oligomerization necessitates careful stoichiometric control [8].
Transition metal-catalyzed cross-coupling provides complementary precision using halogenated scaffolds. When the imidazo[4,5-c]pyridine core carries a halogen at N1 (e.g., bromide), Buchwald-Hartwig amination with cyclopropylamine occurs via Pd₂(dba)₃/XantPhos catalysis. This method tolerates diverse functional groups and achieves >90% conversion when operated under inert atmosphere in toluene at 110°C. Alternatively, Ullmann-type copper-catalysis (CuI/1,10-phenanthroline) offers a lower-cost option, albeit with reduced yields (~70%) [5] [6]. Steric effects significantly influence reaction kinetics; C2-methylated analogs exhibit 30% slower coupling rates due to hindered metal coordination .
Table 2: Catalytic Systems for Cyclopropane Introduction
Method | Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) |
---|---|---|---|---|---|
Nucleophilic ring-opening | ZnCl₂ (20 mol%) | Et₃N | DCM | 25 | 60-75 |
Pd-catalyzed amination | Pd₂(dba)₃/XantPhos (5 mol%) | Cs₂CO₃ | Toluene | 110 | 85-92 |
Cu-mediated coupling | CuI/Phenanthroline (10 mol%) | K₃PO₄ | Dioxane | 100 | 65-72 |
Salt formation constitutes the critical final step for enhancing crystallinity, stability, and aqueous solubility of the target compound. The free base 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibits limited bioavailability due to poor intestinal permeability and hygroscopicity. Conversion to the dihydrochloride salt involves stoichiometric treatment with HCl (gas or concentrated solution) in anhydrous ethereal solvents (diethyl ether or THF). This environment promotes controlled protonation at both bridgehead nitrogens (N3 and N7 of the imidazo[4,5-c]pyridine system) without decomposition [2].
Critical process parameters include:
The dihydrochloride salt exhibits superior physicochemical properties versus the free base: melting point elevation (>50°C), hygroscopicity reduction (water uptake <1% at 80% RH), and solubility enhancement (≥50 mg/mL in water). X-ray diffraction confirms protonation at the imidazole nitrogen (N3) and the tetrahydropyridine nitrogen (N7), generating a stable crystalline lattice stabilized by chloride ion hydrogen bonding [2].
Scaffold-hopping modifications strategically alter the 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine core to improve drug-like properties while retaining pharmacological activity. Key approaches include:
Ring Saturation Adjustment: Partial saturation of the pyridine ring (as in 4H,5H,6H,7H states) reduces planar rigidity, enhancing metabolic stability. Fully unsaturated analogs exhibit 3-fold higher CYP3A4-mediated clearance compared to tetrahydro derivatives. The saturated scaffold also introduces chirality, enabling enantioselective interactions with biological targets like PD-L1 [7].
C2/C6 Substituent Engineering: Introducing ionizable groups at C6 (e.g., carboxymethyl or pyridyl) boosts aqueous solubility. A C2-methyl analog (2-cyclopropyl-1-methyl derivative) demonstrates a 0.5 log unit reduction in XLogP3 versus the parent structure, correlating with improved intestinal absorption. Alternatively, C6-carbamate formation enables prodrug strategies, with tert-butoxycarbonyl derivatives showing 80% higher oral bioavailability in murine models [6].
Heteroatom Scanning: Replacing CH moieties with nitrogen (e.g., pyrazolo[3,4-b]pyridines) or oxygen (furan-fused analogs) modifies H-bonding capacity. These "bioisosteric hops" reduce plasma protein binding by 15–30% while maintaining nanomolar target affinity, as validated in kinase inhibition assays .
Table 3: Solubility and Bioavailability Metrics of Scaffold-Hopped Analogs
Modification | XLogP3 | Water Solubility (mg/mL) | Caco-2 Permeability (×10⁻⁶ cm/s) | Bioavailability (%) |
---|---|---|---|---|
Parent scaffold (free base) | 1.8 | 0.2 | 12.5 | 28 |
Dihydrochloride salt | -0.4 | 53.6 | 9.8 | 41 |
C2-Methyl analog | 1.3 | 1.1 | 18.2 | 52 |
C6-Carboxymethyl derivative | 0.9 | 8.7 | 14.6 | 67 |
Pyrazolo[3,4-b]pyridine swap | 1.6 | 2.4 | 20.1 | 48 |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8